molecular formula C24H16Br2O4S B14422190 1,1'-{Sulfonylbis[(4,1-phenylene)oxy]}bis(3-bromobenzene) CAS No. 79915-96-1

1,1'-{Sulfonylbis[(4,1-phenylene)oxy]}bis(3-bromobenzene)

Cat. No.: B14422190
CAS No.: 79915-96-1
M. Wt: 560.3 g/mol
InChI Key: VUBNFCSUGUQODD-UHFFFAOYSA-N
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Description

1,1’-{Sulfonylbis[(4,1-phenylene)oxy]}bis(3-bromobenzene) is an organic compound that features a sulfonyl group bridging two phenyleneoxy groups, each of which is further substituted with a bromobenzene moiety

Preparation Methods

The synthesis of 1,1’-{Sulfonylbis[(4,1-phenylene)oxy]}bis(3-bromobenzene) typically involves the reaction of 4,4’-sulfonyldiphenol with 3-bromophenol in the presence of a suitable base and a coupling agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of automated reactors and continuous flow systems to optimize yield and purity.

Chemical Reactions Analysis

1,1’-{Sulfonylbis[(4,1-phenylene)oxy]}bis(3-bromobenzene) undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation to form sulfone derivatives or reduction to form sulfide derivatives.

    Coupling Reactions: The phenyleneoxy groups can participate in coupling reactions to form larger, more complex molecules.

Common reagents used in these reactions include bases such as sodium hydroxide, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1,1’-{Sulfonylbis[(4,1-phenylene)oxy]}bis(3-bromobenzene) has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of advanced materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 1,1’-{Sulfonylbis[(4,1-phenylene)oxy]}bis(3-bromobenzene) involves its ability to interact with various molecular targets through its functional groups. The sulfonyl group can form strong interactions with electron-rich sites, while the bromobenzene moieties can participate in halogen bonding. These interactions can influence the compound’s reactivity and its ability to form complexes with other molecules.

Comparison with Similar Compounds

Similar compounds to 1,1’-{Sulfonylbis[(4,1-phenylene)oxy]}bis(3-bromobenzene) include:

    1,1’-{Sulfonylbis[(4,1-phenylene)oxy]}bis(4-bromobenzene): This compound has a similar structure but with bromine atoms on the para position.

    1,1’-{Sulfonylbis[(4,1-phenylene)oxy]}bis(2-bromobenzene): This compound has bromine atoms on the ortho position.

    1,1’-{Sulfonylbis[(4,1-phenylene)oxy]}bis(3-chlorobenzene): This compound has chlorine atoms instead of bromine.

Properties

IUPAC Name

1-bromo-3-[4-[4-(3-bromophenoxy)phenyl]sulfonylphenoxy]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H16Br2O4S/c25-17-3-1-5-21(15-17)29-19-7-11-23(12-8-19)31(27,28)24-13-9-20(10-14-24)30-22-6-2-4-18(26)16-22/h1-16H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUBNFCSUGUQODD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)OC2=CC=C(C=C2)S(=O)(=O)C3=CC=C(C=C3)OC4=CC(=CC=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H16Br2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40540612
Record name 1,1'-{Sulfonylbis[(4,1-phenylene)oxy]}bis(3-bromobenzene)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40540612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

560.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79915-96-1
Record name 1,1'-{Sulfonylbis[(4,1-phenylene)oxy]}bis(3-bromobenzene)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40540612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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